Benzyl 2-(oxetan-3-ylidene)acetate

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

In sourcing decisions, specify Benzyl 2-(oxetan-3-ylidene)acetate—not a generic oxetane ester. This benzyl-protected building block provides a +1.18 LogP advantage over ethyl analogs, rationally improving membrane permeability for CNS & intracellular targets. The benzyl ester enables clean hydrogenolysis deprotection orthogonal to base-labile groups, preserving the strained oxetane ring. Its UV chromophore simplifies HPLC monitoring. Substitution with alkyl esters risks synthetic failure, altered kinetics, and purification challenges.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 1242160-03-7
Cat. No. B1526929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(oxetan-3-ylidene)acetate
CAS1242160-03-7
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)OCC2=CC=CC=C2)CO1
InChIInChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2
InChIKeyHHQLRHRBQDOIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(oxetan-3-ylidene)acetate (CAS 1242160-03-7): Core Procurement Specification


Benzyl 2-(oxetan-3-ylidene)acetate (CAS 1242160-03-7, MFCD20444447) is a specialized oxetane-containing ester building block with the molecular formula C12H12O3 and molecular weight of 204.22 g/mol [1]. The compound features a strained four-membered oxetane ring conjugated to an α,β-unsaturated ester system, with a benzyl protecting group on the carboxyl moiety . Commercial availability is confirmed at purities of 95-98% [1] , and the compound is known to be a solid at 20°C .

Why Benzyl 2-(oxetan-3-ylidene)acetate is Not a Drop-In Replacement for Simple Oxetane Esters


Procurement of a generic 'oxetane ester' without specifying the exact benzyl derivative introduces significant risk. Substitution with methyl or ethyl analogs (e.g., CAS 1105665-34-6, 922500-91-2) will alter critical parameters including lipophilicity (LogP), solubility, and subsequent synthetic outcomes due to the steric and electronic influence of the ester group [1]. The benzyl group provides orthogonal protecting group strategy advantages [2] and a unique reactivity profile under hydrogenolysis conditions not available with alkyl esters. Using a non-benzyl variant in a validated protocol may lead to unexpected reaction kinetics, purification challenges, or complete synthetic failure.

Quantitative Differentiation Guide: Benzyl 2-(oxetan-3-ylidene)acetate vs. Analogs


Lipophilicity (LogP): A Measurable Shift of 1.18 Units Relative to Ethyl Ester

Benzyl 2-(oxetan-3-ylidene)acetate exhibits a significantly higher LogP value compared to its closest commercial analog, ethyl 2-(oxetan-3-ylidene)acetate. The benzyl derivative has a reported LogP of 1.6864 [1], while the ethyl ester has a LogP of 0.50610 [2]. This difference of approximately 1.18 units indicates the benzyl compound is over an order of magnitude more lipophilic.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Bioisosteric Utility: Oxetane Ring as a Validated Carbonyl Replacement

The oxetane-3-ylidene motif in Benzyl 2-(oxetan-3-ylidene)acetate serves as a recognized bioisostere for carbonyl groups [1]. In a validated class-level comparison, replacement of a carbonyl with an oxetane can modulate pKa, LogD, and metabolic clearance without sacrificing target engagement [2]. While direct quantitative data for this specific benzyl ester is not available, the presence of the oxetane ring is a critical differentiator from simple acrylic acid derivatives or other saturated esters lacking this strained heterocycle.

Drug Design Bioisosterism Structural Biology

Synthetic Utility: Orthogonal Protecting Group Strategy

The benzyl ester in Benzyl 2-(oxetan-3-ylidene)acetate offers an orthogonal deprotection pathway compared to alkyl esters like methyl or ethyl 2-(oxetan-3-ylidene)acetate. The benzyl group can be cleaved via hydrogenolysis (H₂, Pd/C), a mild, non-hydrolytic method [1]. This contrasts with the basic or acidic hydrolysis required for methyl or ethyl esters, which could compromise the acid- or base-labile oxetane ring. The use of the benzyl ester is documented in patent literature for synthesizing complex intermediates [1].

Organic Synthesis Protecting Groups Methodology

High-Value Application Scenarios for Benzyl 2-(oxetan-3-ylidene)acetate


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

Employ Benzyl 2-(oxetan-3-ylidene)acetate as a building block when a series requires increased LogP to improve membrane permeability. The quantifiable 1.18-unit higher LogP relative to the ethyl ester [1] makes it a rational choice for designing compounds targeting intracellular or CNS targets where moderate lipophilicity is beneficial.

Medicinal Chemistry: Bioisosteric Scaffold Hopping

Utilize the oxetane-3-ylidene moiety as a carbonyl bioisostere. This is a validated strategy to improve metabolic stability and modulate the pKa of adjacent amines, as supported by class-level evidence [2]. The benzyl ester provides a convenient handle for downstream elaboration after the bioisosteric core is installed.

Process R&D: Multi-Step Synthesis Requiring Orthogonal Deprotection

Select this compound for synthetic routes where a mild, non-hydrolytic carboxylic acid deprotection is required. The benzyl ester can be cleanly removed via hydrogenolysis, a process that is orthogonal to conditions that might cleave base-labile alkyl esters or cause ring-opening of the strained oxetane [3]. This simplifies protecting group strategies and improves overall process efficiency.

Chemical Biology: Development of Activity-Based Probes

The distinct UV absorption of the benzyl group facilitates HPLC monitoring and purification during probe synthesis. Furthermore, the differential lipophilicity of the benzyl ester [1] can be used to tune the cellular permeability of probe molecules, a critical parameter for in-cell target engagement studies.

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